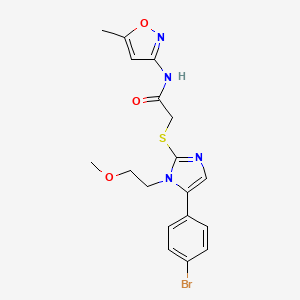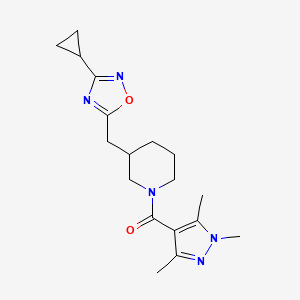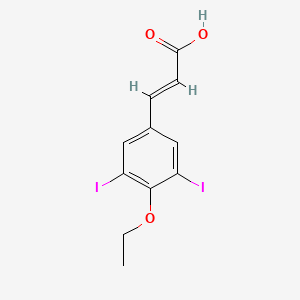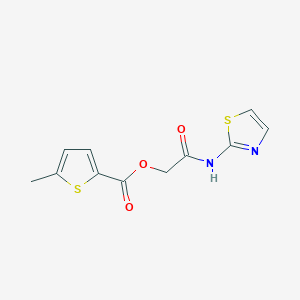
2-Oxo-2-(thiazol-2-ylamino)ethyl 5-methylthiophene-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thiazoles and thiophenes are both important classes of heterocyclic compounds. Thiazoles contain a five-membered ring with one sulfur atom and one nitrogen atom . Thiophenes, on the other hand, contain a five-membered ring with one sulfur atom . These compounds have been reported to possess a wide range of therapeutic properties and have diverse applications in medicinal chemistry and material science .
Synthesis Analysis
Thiazoles can be synthesized through several methods, including the condensation reaction, Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . Similarly, thiophenes can be synthesized through various methods, including condensation of 2-bromo-1-(2,5-dichlorothien-3-yl) ethanone with thiourea and substituted thioamides .Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis
Thiazoles and thiophenes can undergo a variety of chemical reactions. For example, a new [2 + 2+1] cyclization of 3-(2-aryl-2-oxoethylidene)-2-oxindoles and two equivalents of α-thiocyanato ketones in the presence of potassium t-butoxide under microwave irradiation were disclosed to provide 2,3,5-trisubstituted thiophene derivatives .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is −38 °C .科学的研究の応用
Synthesis and Antibacterial Activity
One study focused on the synthesis of novel compounds with a structure similar to the target chemical, demonstrating moderate antimicrobial activity. These compounds, including variants like 4-(5-(Methylthio)-1,3,4-thiadiazol-2-ylamino)-2-oxo-2H-chromene-3-carbaldehyde, were characterized by their infrared (IR), nuclear magnetic resonance (NMR) spectral data, and elemental analysis, indicating a potential for antibacterial applications (Govori, Spahiu, & Haziri, 2014).
Chemical Transformations
Another area of research involves the chemical transformations of ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)-thiazole-5-carboxylate into derivatives with potential for further pharmacological investigation. This demonstrates the versatility of thiazole derivatives in synthesizing complex molecules with potential bioactivity (Albreht, Uršič, Svete, & Stanovnik, 2009).
Novel Synthetic Routes
Researchers have developed new synthetic routes to create chiral 2-aminoalkyloxazole-5-carboxylates from isoxazol-5(2H)-ones, showcasing innovative approaches to synthesizing potentially bioactive molecules with precise chirality control (Cox, Prager, Svensson, & Taylor, 2003).
Antiviral Activity
The design, synthesis, and biological evaluation of thiazoles targeting flavivirus envelope proteins highlight the antiviral potential of thiazole derivatives. This research indicates the role these compounds can play in developing treatments against flavivirus-related diseases (Mayhoub, Khaliq, Kuhn, & Cushman, 2011).
Antimicrobial Activities
A study on the synthesis of thiazoles and their fused derivatives with antimicrobial activities emphasizes the broad spectrum of biological activities exhibited by thiazole derivatives. These compounds were evaluated for their effectiveness against various bacterial and fungal strains, showcasing their potential as antimicrobial agents (Wardkhan, Youssef, Hamed, & Ouf, 2008).
作用機序
Target of Action
Thiazole derivatives are known to exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The specific targets can vary depending on the specific compound and its structure.
Mode of Action
The mode of action of thiazole derivatives can also vary widely. For example, some thiazole derivatives have been found to inhibit certain enzymes, interact with various receptors, or interfere with DNA synthesis . The specific mode of action would depend on the specific targets of the compound.
Biochemical Pathways
Thiazole derivatives can affect various biochemical pathways depending on their specific targets and modes of action. For example, they might affect pathways related to inflammation, cell growth, or metabolic processes .
Result of Action
The molecular and cellular effects of thiazole derivatives can include changes in enzyme activity, alterations in cell signaling, and effects on cell growth or survival . The specific effects would depend on the compound’s targets and mode of action.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of thiazole derivatives .
将来の方向性
Thiazoles and thiophenes continue to attract great interest in industry as well as academia due to their wide range of therapeutic properties and diverse applications in medicinal chemistry and material science . The synthesis and characterization of novel thiazole and thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .
特性
IUPAC Name |
[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl] 5-methylthiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3S2/c1-7-2-3-8(18-7)10(15)16-6-9(14)13-11-12-4-5-17-11/h2-5H,6H2,1H3,(H,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDNMLMFHFZUTFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(=O)OCC(=O)NC2=NC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl 6-(aminomethyl)-5-azaspiro[3.4]octane-5-carboxylate](/img/structure/B2941819.png)
![Methyl 2-[2-[2-(3-methoxyanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2941824.png)
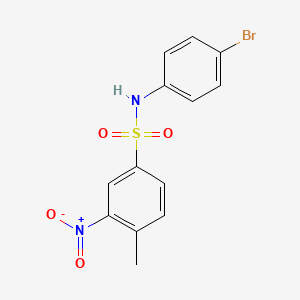


![9-(2,5-dimethoxyphenyl)-6,6-dimethyl-2-(3-methylphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2941828.png)
![1-[(4-Methylphenyl)sulfonyl]-4,6-dinitroindoline](/img/structure/B2941829.png)
![4-[(E)-2-cyano-3-oxo-3-(prop-2-enylamino)prop-1-enyl]benzoic acid](/img/structure/B2941830.png)
![2-(4-Phenylpiperazin-1-yl)benzo[d]thiazol-6-yl 3-(2,5-dioxopyrrolidin-1-yl)benzoate](/img/structure/B2941831.png)
